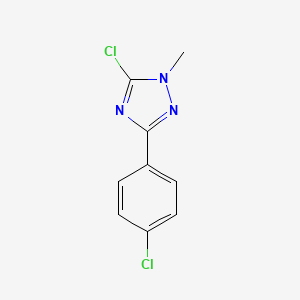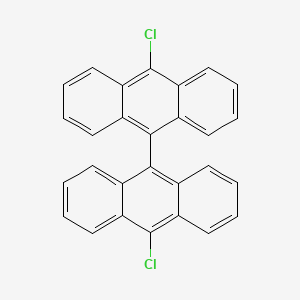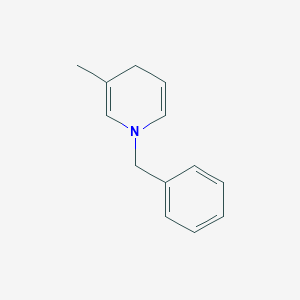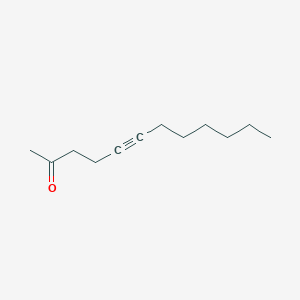![molecular formula C7H14O5S B14265434 Ethyl 3-[(methanesulfonyl)oxy]butanoate CAS No. 135679-24-2](/img/no-structure.png)
Ethyl 3-[(methanesulfonyl)oxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(methanesulfonyl)oxy]butanoate is an organic compound with the molecular formula C7H14O5S. It is an ester derivative, characterized by the presence of an ethyl group attached to a butanoate backbone, with a methanesulfonyl group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[(methanesulfonyl)oxy]butanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxybutanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the presence of the base, which neutralizes the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Ethyl 3-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester linkage can be hydrolyzed to yield 3-hydroxybutanoic acid and methanesulfonic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for ester reduction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-azidobutanoate or 3-thiocyanatobutanoate can be formed.
Hydrolysis: The primary products are 3-hydroxybutanoic acid and methanesulfonic acid.
Reduction: The major product is 3-hydroxybutanol.
科学的研究の応用
Ethyl 3-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of ethyl 3-[(methanesulfonyl)oxy]butanoate involves its reactivity as an ester and the presence of the methanesulfonyl group. The ester linkage can undergo hydrolysis, releasing the corresponding acid and alcohol. The methanesulfonyl group, being a good leaving group, facilitates nucleophilic substitution reactions. These reactions are often catalyzed by enzymes or chemical catalysts, depending on the specific application.
類似化合物との比較
Ethyl 3-[(methanesulfonyl)oxy]butanoate can be compared with other esters and sulfonate esters:
Ethyl acetate: A simple ester with a similar structure but lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl methanesulfonate: Contains a methanesulfonyl group but is a simpler ester with different reactivity and applications.
Ethyl 3-hydroxybutanoate: Similar backbone but lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving nucleophilic substitution and hydrolysis.
特性
| 135679-24-2 | |
分子式 |
C7H14O5S |
分子量 |
210.25 g/mol |
IUPAC名 |
ethyl 3-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C7H14O5S/c1-4-11-7(8)5-6(2)12-13(3,9)10/h6H,4-5H2,1-3H3 |
InChIキー |
IDHJNSHYGSNWHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)


